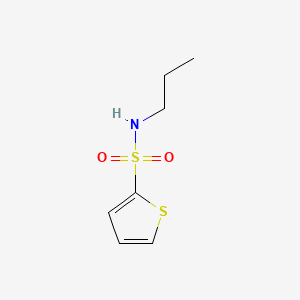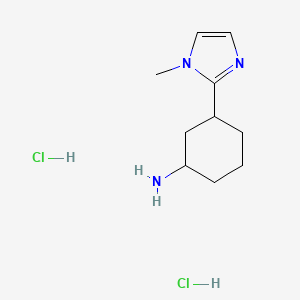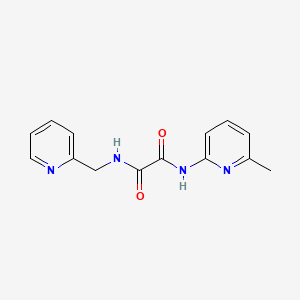![molecular formula C12H27N3O2 B2997873 tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate CAS No. 1044679-59-5](/img/structure/B2997873.png)
tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate” is a chemical compound with the molecular formula C9H20N2O2 . It is also known by other names such as “tert-Butyl N-(2-aminoethyl)carbamate” and "N-tert-Butoxycarbonyl-1,2-diaminoethane" .
Synthesis Analysis
The synthesis of this compound involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group attached to a tert-butyl group and a 2-aminoethyl group . The average mass of the molecule is 188.267 Da and the monoisotopic mass is 188.152481 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically catalyzed by ionic liquids . The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium cation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 160.21 . It has a refractive index of n20/D 1.458 and a density of 1.012 g/mL at 20 °C .
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate has potential applications in various scientific research fields, including drug discovery, neuroscience, and cancer research. It has been studied for its ability to modulate specific molecular targets, including ion channels and receptors, and its potential as a therapeutic agent for various diseases. In neuroscience, this compound has been studied for its effects on the central nervous system and its potential as a treatment for neurological disorders. In cancer research, this compound has been studied for its ability to induce apoptosis in cancer cells and its potential as a chemotherapeutic agent.
Wirkmechanismus
Tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate acts as a modulator of specific molecular targets, including ion channels and receptors. It has been shown to bind to specific sites on these targets and modulate their activity. This modulation can lead to various physiological effects, including changes in cellular signaling pathways, ion fluxes, and neurotransmitter release. The exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including changes in cellular signaling pathways, ion fluxes, and neurotransmitter release. It has been studied for its effects on specific molecular targets, including voltage-gated ion channels, ligand-gated ion channels, and G protein-coupled receptors. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Its effects on the central nervous system have been studied extensively, and it has been shown to have potential as a treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate has several advantages for lab experiments, including its high yield and purity, reproducibility of synthesis, and potential as a therapeutic agent for various diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate, including further investigation of its mechanism of action, potential side effects, and therapeutic applications. Studies are needed to determine the optimal dosage and administration of this compound for various diseases, and its potential as a treatment for neurological disorders and cancer needs to be further explored. Additionally, studies are needed to determine the safety and efficacy of this compound in human trials, and its potential as a drug candidate needs to be further evaluated.
Synthesemethoden
Tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate is synthesized through a specific method that involves the reaction of tert-butyl carbamate with 3-(dimethylamino)propylamine in the presence of a catalyst. The reaction is carried out under specific conditions, and the product is obtained in high yield and purity. The synthesis of this compound has been optimized through various studies, and the method has been standardized for its reproducibility.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O2/c1-12(2,3)17-11(16)14-9-8-13-7-6-10-15(4)5/h13H,6-10H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYABVOAKGPVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044679-59-5 |
Source


|
| Record name | tert-butyl N-(2-{[3-(dimethylamino)propyl]amino}ethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

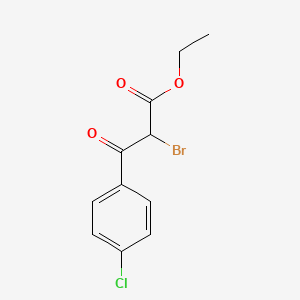
![methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2997794.png)
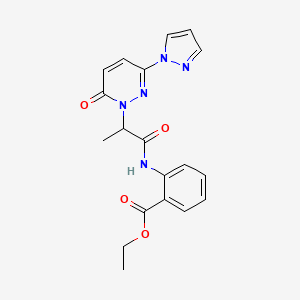
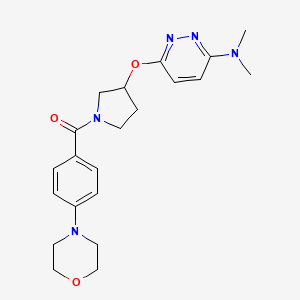
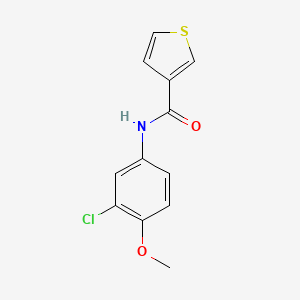
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2997799.png)
![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)
![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)
![1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2997807.png)

